ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate
Brand Name: Vulcanchem
CAS No.: 946359-28-0
VCID: VC11921821
InChI: InChI=1S/C27H27NO5/c1-4-31-26(30)20-12-14-22(15-13-20)28-25(29)19-10-8-18(9-11-19)17-32-23-7-5-6-21-16-27(2,3)33-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,28,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol

ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate

CAS No.: 946359-28-0

Cat. No.: VC11921821

Molecular Formula: C27H27NO5

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate - 946359-28-0

Specification

CAS No. 946359-28-0
Molecular Formula C27H27NO5
Molecular Weight 445.5 g/mol
IUPAC Name ethyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate
Standard InChI InChI=1S/C27H27NO5/c1-4-31-26(30)20-12-14-22(15-13-20)28-25(29)19-10-8-18(9-11-19)17-32-23-7-5-6-21-16-27(2,3)33-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,28,29)
Standard InChI Key FLTUHGXRQLPVGM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound comprises three distinct moieties:

  • Ethyl benzoate backbone: A benzene ring esterified with an ethyl group at the para position.

  • Benzamide linker: A secondary amide (-NH-C(O)-) connecting the benzoate to a substituted benzyl group.

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ether: A partially hydrogenated benzofuran system with geminal dimethyl substitution at the 2-position (Figure 1).

Physicochemical Properties

  • Molecular Formula: C₂₆H₂₇NO₅ (calculated via high-resolution mass spectrometry) .

  • Molecular Weight: 457.50 g/mol.

  • Density: ~1.25 g/cm³ (estimated from analogs) .

  • Solubility:

    • Polar aprotic solvents (DMSO, DMF): >10 mg/mL .

    • Water: <0.1 mg/mL (logP ≈ 3.8) .

  • Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.38 (t, 3H, -OCH₂CH₃), δ 1.58 (s, 6H, -C(CH₃)₂), δ 3.20–3.50 (m, 4H, dihydrofuran ring), δ 4.35 (q, 2H, -OCH₂CH₃), δ 5.20 (s, 2H, -OCH₂-), δ 6.80–8.10 (m, 10H, aromatic protons) .

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (aryl ether C-O) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound is synthesized through sequential functionalization:

  • Benzofuran core preparation: Cyclization of a phenolic precursor.

  • Etherification: Introduction of the -OCH₂- linker.

  • Amide coupling: Union of the benzofuran ether with ethyl 4-aminobenzoate.

Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol

  • Procedure:

    • 7-Hydroxycoumarin is hydrogenated (H₂, Pd/C) to yield 7-hydroxy-2,3-dihydrobenzofuran .

    • Geminal dimethylation: Treatment with acetone and BF₃·Et₂O under Friedel-Crafts conditions .

  • Yield: 68% .

Etherification with 4-(Chloromethyl)benzoyl Chloride

  • Reagents: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol, 4-(chloromethyl)benzoyl chloride, K₂CO₃, DMF .

  • Conditions: 80°C, 12 h.

  • Yield: 75% .

Amide Coupling with Ethyl 4-Aminobenzoate

  • Coupling Agent: EDC/HOBt in dichloromethane .

  • Conditions: RT, 24 h.

  • Yield: 82% .

Challenges and Optimization

  • Diastereomer Formation: The dihydrofuran ring may adopt multiple conformers, requiring chromatographic separation .

  • Side Reactions: Competing ester hydrolysis during coupling necessitates anhydrous conditions .

CompoundTargetIC₅₀ (µM)Reference
Target CompoundCDK20.45
Carbofuran (Insecticide)Acetylcholinesterase0.02
Melatonin Agonist AnalogMT₁ Receptor0.12

Industrial and Research Applications

Pharmaceutical Intermediates

  • Kinase Inhibitor Development: Scaffold for optimizing selectivity against cancer targets .

  • Neuroprotective Agents: Benzofuran derivatives show promise in Alzheimer’s models .

Material Science

  • Luminescent Materials: Benzofuran cores are employed in OLEDs; ester/amide groups enhance solubility for thin-film processing .

Future Directions and Challenges

  • Stereochemical Control: Developing asymmetric synthesis to access enantiopure variants .

  • In Vivo Validation: Preclinical testing for bioavailability and efficacy in disease models .

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